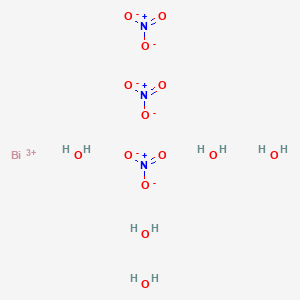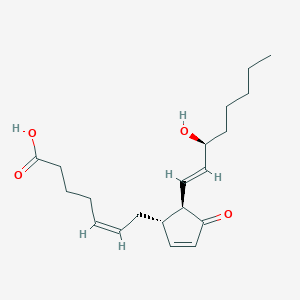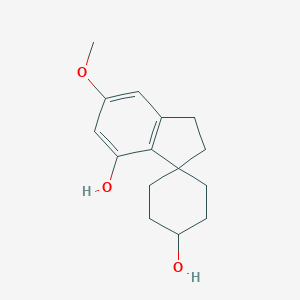
Wismutnitrat-Pentahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is a white, crystalline solid that is widely used in scientific research and laboratory experiments due to its unique properties. Bismuth nitrate pentahydrate is a metal nitrate salt that is soluble in water, alcohol and other organic solvents and is stable in air. It has a wide range of applications in scientific research, including inorganic and organic synthesis, electrochemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Wismutnitrat-Pentahydrat wird in der organischen Synthese als Lewis-Säure-Katalysator verwendet. Es erleichtert die Umwandlung von Thiocarbonylverbindungen in ihre Carbonylverbindungen, was ein entscheidender Schritt bei der Synthese verschiedener organischer Moleküle ist .
Aromatische Nitrierung
Diese Verbindung spielt eine wichtige Rolle im Prozess der aromatischen Nitrierung. Die Nitrierung ist essentiell für die Herstellung einer breiten Palette aromatischer Verbindungen, die als Bausteine für Pharmazeutika und Agrochemikalien dienen .
Schutz von Carbonylverbindungen
Im Bereich der organischen Chemie ist der Schutz von funktionellen Gruppen unerlässlich. This compound wird für den Schutz von Carbonylverbindungen verwendet, um sicherzustellen, dass diese während mehrstufiger Syntheseprozesse unverändert bleiben .
Michael-Reaktionen
Die Verbindung ist auch an Michael-Reaktionen beteiligt, bei denen es sich um konjugierte Additionen von Nukleophilen an α,β-ungesättigte Carbonylverbindungen handelt. Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese verwendet .
Synthese von Cumarinen
Cumarine sind eine Klasse organischer Verbindungen mit verschiedenen Anwendungen, darunter Pharmazeutika und Kosmetika. This compound unterstützt die Synthese von Cumarinen und trägt zur Entwicklung neuer therapeutischer Wirkstoffe bei .
Synthese von 1,4-Dihydropyridinen
Es wirkt als effizienter Katalysator unter Mikrowellenbestrahlung für die einstufige Synthese von 1,4-Dihydropyridinen aus verschiedenen Aminen/Ammoniumacetat, Aldehyden und 1,3-Dicarbonylverbindungen. Diese Verbindungen sind aufgrund ihrer biologischen Bedeutung und pharmakologischen Verwendung von Bedeutung .
Anwendungen in der grünen Synthese
This compound ist für seine Rolle in der grünen Synthese anerkannt. Es fördert umweltfreundliche Verfahren wie die mikrowellenunterstützte Synthese von Vanillin aus Curcumin, die in der Lebensmittel- und Medizinindustrie wichtig ist .
Anwendungen in der analytischen Chemie
Schließlich wird this compound in der analytischen Chemie zur Herstellung des Dragendorff-Reagenz verwendet, einem Reagenz zum Nachweis von Alkaloiden. Es wird auch als Dünnschichtchromatographie-Färbemittel verwendet, um Verbindungen auf Dünnschichtchromatographie-Platten zu identifizieren .
Wirkmechanismus
Target of Action
Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .
Mode of Action
The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .
Biochemical Pathways
It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.
Pharmacokinetics
Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .
Result of Action
The action of bismuth nitrate pentahydrate results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.
Action Environment
The action of bismuth nitrate pentahydrate can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .
Safety and Hazards
Bismuth(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bismuth Nitrate Pentahydrate is an oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also serves as a reagent for selective oxidation of sulfides to sulfoxides . Furthermore, it is effectively used as a Lewis acid catalyst in organic synthesis for the conversion of thiocarbonyls to their carbonyl compounds .
Cellular Effects
Its role as a Lewis acid catalyst suggests that it may influence cellular processes that involve thiocarbonyls and sulfides .
Molecular Mechanism
Bismuth Nitrate Pentahydrate acts as a Lewis acid catalyst in organic synthesis, aiding in the conversion of thiocarbonyls to their carbonyl compounds . It also facilitates aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins .
Metabolic Pathways
Its role as a Lewis acid catalyst suggests that it may interact with enzymes or cofactors involved in the metabolism of thiocarbonyls and sulfides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bismuth nitrate pentahydrate can be achieved through a reaction between bismuth oxide and nitric acid.", "Starting Materials": [ "Bismuth oxide (Bi2O3)", "Nitric acid (HNO3)", "Water (H2O)" ], "Reaction": [ "Dissolve bismuth oxide in nitric acid to form bismuth nitrate solution", "Heat the solution to evaporate excess water and concentrate the solution", "Allow the solution to cool to room temperature to form Bismuth nitrate pentahydrate crystals", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals at a low temperature to obtain pure Bismuth nitrate pentahydrate" ] } | |
| 10035-06-0 | |
Molekularformel |
BiH3NO4 |
Molekulargewicht |
290.009 g/mol |
IUPAC-Name |
bismuth;trinitrate;pentahydrate |
InChI |
InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI-Schlüssel |
KGBVMWCTHTTWQW-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |
Kanonische SMILES |
[N+](=O)(O)[O-].O.[Bi] |
| 10035-06-0 | |
Piktogramme |
Oxidizer; Irritant |
Synonyme |
Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?
A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.
Q2: Is there spectroscopic data available for bismuth nitrate pentahydrate?
A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.
Q3: How is bismuth nitrate pentahydrate used in organic synthesis?
A3: Bismuth nitrate pentahydrate acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].
Q4: What are the advantages of using bismuth nitrate pentahydrate as a catalyst?
A4: It offers several advantages:
- Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]
- Efficiency: It often enables reactions with shorter times and higher yields. [, ]
- Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]
Q5: Are there specific examples of its catalytic applications?
A5: Yes, research demonstrates its use in:
- Oxidation of Hantzsch 1,4-dihydropyridines: []
- Synthesis of α-amino phosphonates: []
- Conversion of curcumin to vanillin: []
- One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []
Q6: What is the stability of bismuth nitrate pentahydrate?
A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]
Q7: How does bismuth nitrate pentahydrate influence the properties of composite materials?
A7: Incorporation into composites can enhance properties such as:
- Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]
- Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]
Q8: How is bismuth nitrate pentahydrate used in the preparation of photocatalysts?
A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:
- Bismuth oxide: [, , , , , ]
- Bismuth vanadate: [, , , , ]
- Bismuth oxychloride: [, ]
- Bismuth sulfide: [, ]
- Bismuth molybdate: [, ]
Q9: What factors influence the photocatalytic activity of materials derived from bismuth nitrate pentahydrate?
A9: Several factors play a role:
- Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]
- Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.
- Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []
Q10: Can bismuth nitrate pentahydrate be used to synthesize nanomaterials?
A10: Yes, research demonstrates its use in synthesizing various nanostructures:
- Bismuth sulfide nanorods: [, ]
- Bismuth oxycarbonate microtablets and nanosheets: [, ]
- Bi2Fe4O9 nanoparticles: []
Q11: How can the morphology of materials synthesized using bismuth nitrate pentahydrate be controlled?
A11: Morphology control is achievable through:
- Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []
- Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []
- Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []
Q12: What analytical methods are used to characterize bismuth nitrate pentahydrate and its derivatives?
A12: Common methods include:
- XRD: For crystal structure analysis [, , , ]
- FTIR: To identify functional groups [, , , ]
- SEM and TEM: For morphological studies [, , , , ]
- UV-Vis Spectroscopy: For optical property analysis [, ]
- EDX: For elemental composition determination []
Q13: Is there a method for validating analytical techniques used with bismuth nitrate pentahydrate?
A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []
Q14: What is the environmental impact of using bismuth nitrate pentahydrate?
A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)




